molecular formula C13H14N2O4 B449493 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide CAS No. 364625-21-8

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B449493
CAS No.: 364625-21-8
M. Wt: 262.26g/mol
InChI Key: ZATFERFECYFMBQ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol This compound is characterized by the presence of a furan ring, a methoxyphenoxy group, and a carbohydrazide moiety

Preparation Methods

The synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 2-methoxyphenol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amine derivatives.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar compounds to 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide include:

    5-[(2-Hydroxyphenoxy)methyl]furan-2-carbohydrazide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and binding properties.

    5-[(2-Chlorophenoxy)methyl]furan-2-carbohydrazide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological activity.

    5-[(2-Methylphenoxy)methyl]furan-2-carbohydrazide: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-4-2-3-5-11(10)18-8-9-6-7-12(19-9)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFERFECYFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328091
Record name 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

364625-21-8
Record name 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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